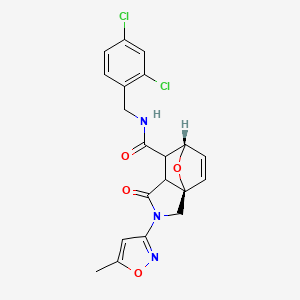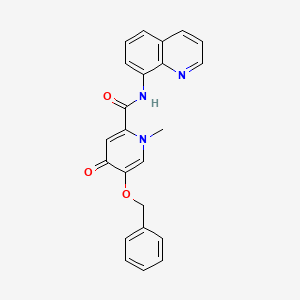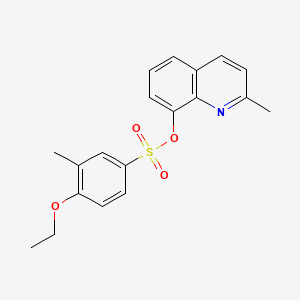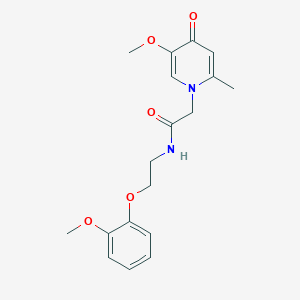![molecular formula C15H17N5O B13372287 1-Methyl-5',6'-dihydrospiro(cyclohexane-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13372287.png)
1-Methyl-5',6'-dihydrospiro(cyclohexane-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5’,6’-dihydrospiro(cyclohexane-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is a complex organic compound with a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5’,6’-dihydrospiro(cyclohexane-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the methyl group. Common reagents used in these reactions include cyclohexanone, hydrazine derivatives, and various catalysts to facilitate the formation of the tetraazolo and benzodiazepine rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-5’,6’-dihydrospiro(cyclohexane-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halogens or alkyl chains.
Applications De Recherche Scientifique
1-Methyl-5’,6’-dihydrospiro(cyclohexane-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-Methyl-5’,6’-dihydrospiro(cyclohexane-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic benzodiazepines and tetraazolo derivatives. Examples include:
- 3,4-Dihydro-1H-spiro[quinoline-2,1’-cycloalkane]
- 6-Methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]
Uniqueness
What sets 1-Methyl-5’,6’-dihydrospiro(cyclohexane-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one apart is its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure can enhance binding affinity to certain targets and improve the stability of the compound under various conditions.
Propriétés
Formule moléculaire |
C15H17N5O |
|---|---|
Poids moléculaire |
283.33 g/mol |
Nom IUPAC |
4'-methylspiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,1'-cyclohexane]-6-one |
InChI |
InChI=1S/C15H17N5O/c1-10-6-8-15(9-7-10)14-17-18-19-20(14)12-5-3-2-4-11(12)13(21)16-15/h2-5,10H,6-9H2,1H3,(H,16,21) |
Clé InChI |
AISJMWCRMFONRK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CC1)C3=NN=NN3C4=CC=CC=C4C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-Benzofuran-2-yl)-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372204.png)
![3-(1-Adamantyl)-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372206.png)


![14-methoxy-6-(2-methylphenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B13372237.png)

![7-(cyclopropylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-9H-isoxazolo[2,3-a]pyrido[4,3-d]pyrimidin-9-one](/img/structure/B13372240.png)
![3-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)amino]propanenitrile](/img/structure/B13372249.png)
![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B13372258.png)
![(3-Bromophenyl)[(3-methoxypropyl)amino]acetonitrile](/img/structure/B13372264.png)

![3-(Piperidin-1-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372277.png)

![3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B13372284.png)
